3-Cyanocinnamic acid

CAS No.: 32858-79-0

Cat. No.: VC8101463

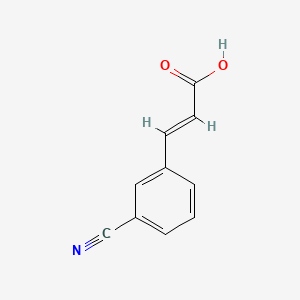

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32858-79-0 |

|---|---|

| Molecular Formula | C10H7NO2 |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | (E)-3-(3-cyanophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ |

| Standard InChI Key | WEYFZKRRQZYAJI-SNAWJCMRSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)C#N)/C=C/C(=O)O |

| SMILES | C1=CC(=CC(=C1)C#N)C=CC(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)C#N)C=CC(=O)O |

Introduction

Chemical Structure and Isomeric Considerations

Molecular Architecture

3-Cyanocinnamic acid belongs to the cinnamic acid derivative family, characterized by a trans-styryl group () attached to a carboxylic acid (-COOH). The cyano substituent at the 3-position introduces electron-withdrawing effects, altering the compound’s electronic distribution and reactivity. The InChI key (InChI=1/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+) confirms the trans (E) configuration of the double bond, critical for its stereochemical interactions in synthesis .

Isomeric Differentiation

A common point of confusion arises between 3-cyanocinnamic acid and its structural isomer, α-cyanocinnamic acid (CAS 1011-92-3), where the cyano group occupies the α-position relative to the carboxylic acid. The latter, with the formula , exhibits distinct reactivity due to conjugation differences. For instance, α-cyanocinnamic acid’s cyano group adjacent to the carboxylic acid facilitates stronger intramolecular charge transfer, influencing its applications in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry .

Synthesis and Industrial Production

Conventional Synthetic Routes

While explicit synthesis protocols for 3-cyanocinnamic acid are sparingly documented in the provided sources, its preparation likely follows established methods for cinnamic acid derivatives. A plausible route involves the Knoevenagel condensation between 3-cyanobenzaldehyde and malonic acid in the presence of a catalytic base, yielding the trans-cinnamic acid framework. Alternative approaches may employ Heck coupling or Wittig reactions to install the styryl moiety .

Industrial Availability

Commercial suppliers such as Sigma-Aldrich and ChemScene LLC offer 3-cyanocinnamic acid under product codes ATCH99D3AF31 and CIAH98D1F235, respectively. Purity levels and batch-specific data are typically available upon request, catering to pharmaceutical and materials science industries .

Physicochemical Properties

Solubility and Stability

3-Cyanocinnamic acid displays moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol but limited solubility in water (<1 mg/mL at 25°C). The crystalline solid exhibits stability under ambient conditions, though prolonged exposure to light or moisture may induce gradual decomposition .

Spectroscopic Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima near 280–320 nm, attributed to π→π* transitions in the conjugated aromatic system. Fourier-transform infrared (FTIR) spectra show distinctive peaks at ~2220 cm (C≡N stretch), 1680 cm (C=O stretch), and 1600 cm (C=C aromatic) .

Pharmaceutical Applications

Anticancer Agent Development

A landmark study by demonstrated that silyl-modified derivatives of 3-cyanocinnamic acid, such as compounds 2a and 2b, exhibit potent monocarboxylate transporter 1 (MCT1) inhibition. These derivatives suppressed lactate uptake in colorectal cancer (WiDr) cells with IC values of 6–93 µM, outperforming the parent compound cyano-hydroxycinnamic acid (CHC, IC = 1,100–5,300 µM). The enhanced efficacy correlates with improved metabolic disruption, targeting both glycolysis and mitochondrial oxidative phosphorylation .

Table 1: Antiproliferative Activity of 3-Cyanocinnamic Acid Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2a | WiDr | 6.2 ± 0.9 |

| 2a | MDA-MB-231 | 22.4 ± 3.1 |

| 2b | WiDr | 14.7 ± 2.5 |

| CHC | WiDr | 1,100 ± 210 |

In Vivo Efficacy and Toxicity

In murine xenograft models, 2a and 2b at 50 mg/kg reduced tumor volume by 58% and 47%, respectively, over 21 days, with no significant systemic toxicity observed. Pharmacokinetic analyses revealed a half-life of 2.3 hours for 2a, underscoring its suitability for further preclinical development .

Applications in Analytical Chemistry

MALDI Mass Spectrometry Matrices

The structural analog 4-chloro-α-cyanocinnamic acid (Cl-CCA), derived from cyanocinnamic acid frameworks, has revolutionized MALDI workflows. In comparative studies, Cl-CCA enhanced peptide ion signals by 2–75× and increased signal-to-noise ratios by an average factor of 22 versus CHCA. For instance, a 1 fmol bovine serum albumin (BSA) digest yielded 30 detectable peptides with Cl-CCA versus 7 with CHCA, demonstrating superior sensitivity for low-abundance analytes .

Table 2: Performance Comparison of MALDI Matrices

| Matrix | Peptides Detected (1 fmol BSA) | Average S/N Ratio |

|---|---|---|

| Cl-CCA | 30 | 78 |

| CHCA | 7 | 30 |

Mechanistic Insights

The cyano group’s electron-withdrawing nature lowers the matrix’s proton affinity, facilitating efficient proton transfer to analytes. This property, combined with improved vacuum stability, positions 3-cyanocinnamic acid derivatives as next-generation matrices for high-resolution imaging and proteomics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume